6-amino-5-fluoropyridine-3-carbonitrile
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Overview
Description
6-amino-5-fluoropyridine-3-carbonitrile is a versatile chemical compound with the molecular formula C6H4FN3. This compound is known for its unique properties, making it valuable in various scientific research applications. It is commonly used in the synthesis of pharmaceuticals and agrochemicals due to its ability to participate in diverse chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 5-fluoropyridine-3-carbonitrile with ammonia under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of 6-amino-5-fluoropyridine-3-carbonitrile often involves large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical and agrochemical industries .
Chemical Reactions Analysis
Types of Reactions
6-amino-5-fluoropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which are useful in further chemical synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
6-amino-5-fluoropyridine-3-carbonitrile is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a key intermediate in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-amino-5-fluoropyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application of the compound .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6-amino-5-fluoropyridine-3-carbonitrile include:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of amino, fluorine, and cyano groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile and valuable compound in scientific research and industrial applications.
Properties
CAS No. |
1361058-62-9 |
---|---|
Molecular Formula |
C6H4FN3 |
Molecular Weight |
137.1 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.